

# In Vitro Biological Activities of the Mycotoxin Citreoviridin: A Technical Guide

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## Compound of Interest

Compound Name: Citreoviridin

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## Abstract

**Citreoviridin** is a mycotoxin produced by several species of *Penicillium* and *Aspergillus* fungi, commonly found as a contaminant in stored cereals like rice and corn.[1][2][3] Historically linked to acute cardiac beriberi, known as "yellow rice disease," this neurotoxin elicits a range of potent biological effects at the cellular level.[2][4] This technical guide provides an in-depth overview of the in vitro biological activities of **Citreoviridin**, with a focus on its molecular mechanisms, quantitative toxicological data, and detailed experimental protocols. The information presented is intended to support researchers, scientists, and drug development professionals in understanding and investigating the multifaceted effects of this mycotoxin.

## Core In Vitro Biological Activities

**Citreoviridin** exhibits a spectrum of biological activities in vitro, primarily centered around its ability to disrupt cellular energy metabolism and induce programmed cell death. Its most well-characterized effect is the potent inhibition of mitochondrial F1F0-ATP synthase, the enzyme responsible for the majority of cellular ATP production.[5][6] This disruption of energy homeostasis triggers a cascade of downstream events, including oxidative stress, inflammation, and ultimately, apoptosis in various cell types.[7][8]

## Inhibition of Mitochondrial ATP Synthase

**Citreoviridin** is a specific and potent inhibitor of mitochondrial ATP synthase.[5] It binds to the  $\beta$ -subunit of the F1 portion of the enzyme, at a site distinct from that of another common inhibitor, aurovertin.[6][9] This binding event locks the enzyme in a conformation that prevents the synthesis of ATP. The inhibition is non-competitive with respect to aurovertin.[6][9]

The inhibitory potency of **Citreoviridin** on ATP synthase has been quantified in various mitochondrial preparations. The dissociation constant (KD) for the **Citreoviridin**-ATPase complex is reported to be in the micromolar range, varying between different species and mitochondrial sources.[5]

## Induction of Apoptosis

A significant consequence of **Citreoviridin**-induced cellular stress is the activation of apoptotic pathways. This has been observed in multiple cell lines, including rat pheochromocytoma (PC-12) cells, human liver cancer (HepG2) cells, and human cervical cancer (HeLa) cells.[1][7][8] The apoptotic cascade is initiated by a combination of factors, including mitochondrial dysfunction, oxidative damage, and inflammatory responses.[7]

In PC-12 cells, **Citreoviridin** treatment leads to a significant increase in apoptosis, accompanied by increased lactate dehydrogenase (LDH) activity, a marker of cell damage.[7] The underlying mechanism involves the induction of oxidative stress, evidenced by elevated levels of reactive oxygen species (ROS) and malondialdehyde, and a decrease in glutathione activity.[7] Furthermore, **Citreoviridin** upregulates the expression of GADD45 $\alpha$  and p21, proteins involved in cell cycle arrest and DNA damage response, further promoting apoptosis.[7]

In HepG2 cells, **Citreoviridin** induces autophagy-dependent apoptosis through the lysosomal-mitochondrial axis.[1][10] This involves lysosomal membrane permeabilization and the release of cathepsin D.[10]

## Neurotoxicity

The neurotoxic effects of **Citreoviridin** have been demonstrated in vitro using PC-12 cells as a model system.[7][8] Treatment with **Citreoviridin** at micromolar concentrations induces significant apoptosis in these neuronal cells.[7] The neurotoxicity is linked to the induction of oxidative stress and an inflammatory response, characterized by the increased production of

proinflammatory cytokines such as tumor necrosis factor-alpha (TNF- $\alpha$ ) and interleukin-1-beta (IL-1 $\beta$ ).[\[7\]](#)

## Antiviral and Antifungal Activity

Beyond its effects on mammalian cells, **Citreoviridin** has also demonstrated inhibitory activity against HIV-1 and the opportunistic fungus *Candida albicans*.[\[11\]](#) In a chronically HIV-1 infected T-lymphoid cell line, **Citreoviridin** reduced the production of the viral p24 antigen in a dose-dependent manner.[\[11\]](#) The proposed mechanism of action is a reduction in protein synthesis, as it appears to inhibit HIV-1 replication at post-integrational stages.[\[11\]](#)

In *C. albicans*, **Citreoviridin** at a concentration of 12.5  $\mu$ M markedly inhibited several parameters associated with its pathogenicity, including cellular proliferation, germ tube formation, and the release of proteases and phospholipases.[\[11\]](#)

## Quantitative Data on In Vitro Activities

The following tables summarize the available quantitative data on the in vitro biological activities of **Citreoviridin**.

Activity	Cell Line / System	Parameter	Value	Reference
Cytotoxicity	PC-12	Apoptosis Induction	Significant at 5 and 10 $\mu$ M	[7]
HeLa	IC50	0.7 $\mu$ M	[8]	
Antiviral Activity	H9 HTLV IIIB (HIV-1 infected)	Pharmacological Selectivity Index	2.6	[11]
Antifungal Activity	Candida albicans	Inhibitory Concentration	12.5 $\mu$ M	[11]
Enzyme Inhibition	Ox-heart mitochondrial ATPase	KD	0.5 - 4.2 $\mu$ M	[5]
Rat liver mitochondrial ATPase	KD	0.15 $\mu$ M	[5]	
Yeast F1-ATPase	KI	2 $\mu$ M	[9]	

## Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the biological activities of **Citreoviridin**.

### Cell Viability and Cytotoxicity Assays

Objective: To determine the effect of **Citreoviridin** on cell viability and to quantify its cytotoxic potential.

Commonly Used Assays:

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Measures the metabolic activity of cells, which is an indicator of cell viability.

- LDH (Lactate Dehydrogenase) Release Assay: Measures the release of LDH from damaged cells, an indicator of cytotoxicity.

#### Protocol: MTT Assay

- Cell Seeding: Seed cells (e.g., PC-12, HepG2) in a 96-well plate at a density of  $1 \times 10^4$  cells/well and allow them to adhere overnight.
- Treatment: Treat the cells with various concentrations of **Citreoviridin** (e.g., 0, 1, 5, 10, 25, 50  $\mu$ M) dissolved in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration does not affect cell viability). Include a vehicle control.
- Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- MTT Addition: Add 20  $\mu$ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add 150  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC<sub>50</sub> value (the concentration of **Citreoviridin** that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the **Citreoviridin** concentration.

## Apoptosis Assays

Objective: To detect and quantify apoptosis induced by **Citreoviridin**.

#### Commonly Used Assays:

- Annexin V-FITC/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
- Caspase Activity Assays: Measures the activity of caspases, key enzymes in the apoptotic cascade.

#### Protocol: Annexin V-FITC/PI Staining

- Cell Treatment: Treat cells with **Citreoviridin** as described in the cytotoxicity assay protocol.
- Cell Harvesting: After the incubation period, harvest the cells by trypsinization and wash them with cold PBS.
- Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
- Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
- Data Interpretation:
  - Annexin V-negative, PI-negative: Viable cells
  - Annexin V-positive, PI-negative: Early apoptotic cells
  - Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
  - Annexin V-negative, PI-positive: Necrotic cells

## ATP Synthase Inhibition Assay

Objective: To measure the inhibitory effect of **Citreoviridin** on mitochondrial ATP synthase activity.

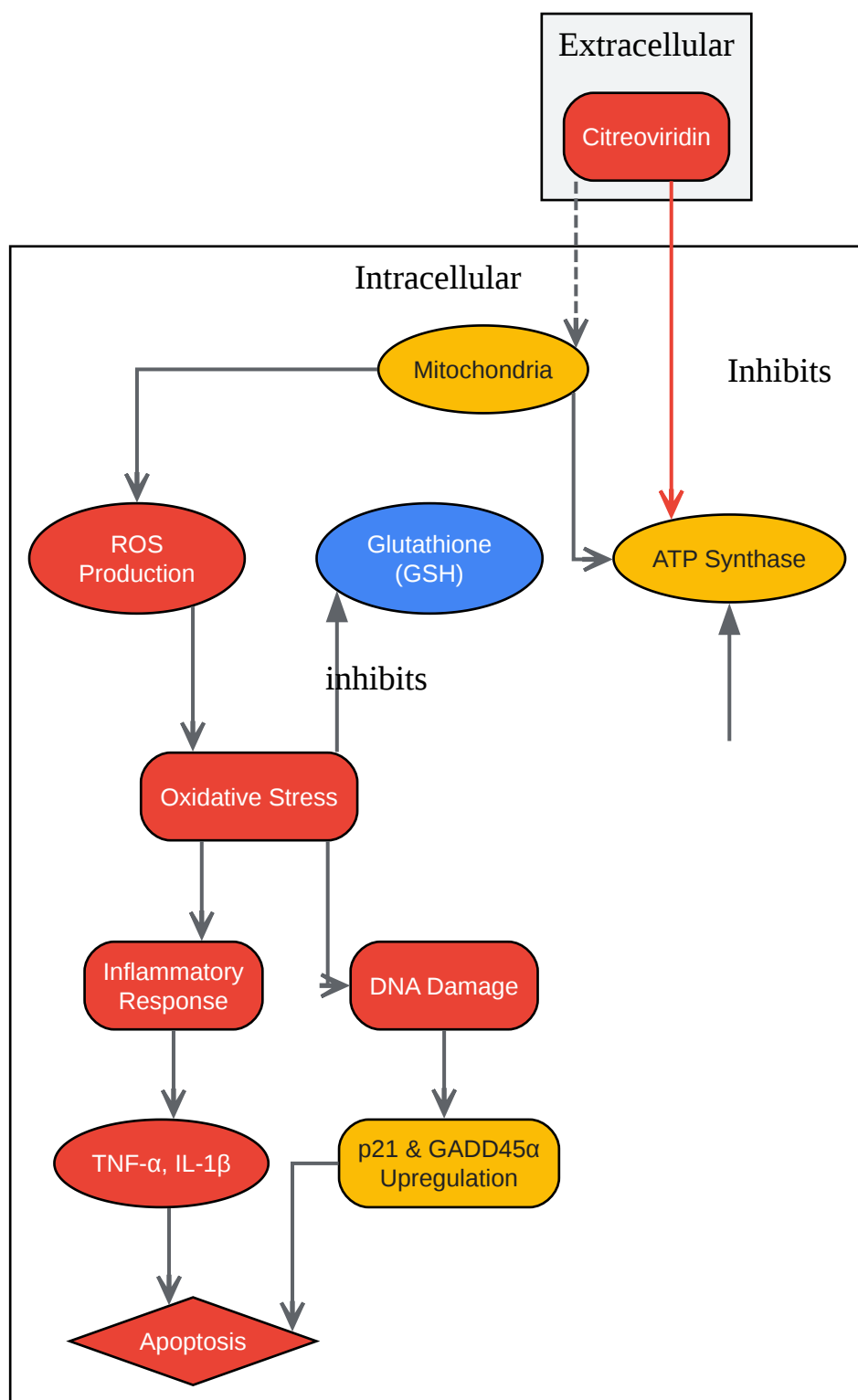
#### Protocol: Measurement of ATPase Activity

- Mitochondria Isolation: Isolate mitochondria from a suitable source (e.g., rat liver, bovine heart) by differential centrifugation.
- Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-HCl), MgCl<sub>2</sub>, and the substrate ATP.
- Inhibitor Addition: Add various concentrations of **Citreoviridin** to the reaction mixture.
- Enzyme Addition: Initiate the reaction by adding the isolated mitochondria or purified F<sub>1</sub>-ATPase.

- Incubation: Incubate the reaction at a specific temperature (e.g., 37°C) for a defined time.
- Measurement of Phosphate Release: Stop the reaction and measure the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP using a colorimetric method (e.g., Malachite Green assay).
- Data Analysis: Calculate the percentage of inhibition of ATPase activity at each **Citreoviridin** concentration and determine the IC50 or KI value.

## Signaling Pathways and Experimental Workflows Visualizations

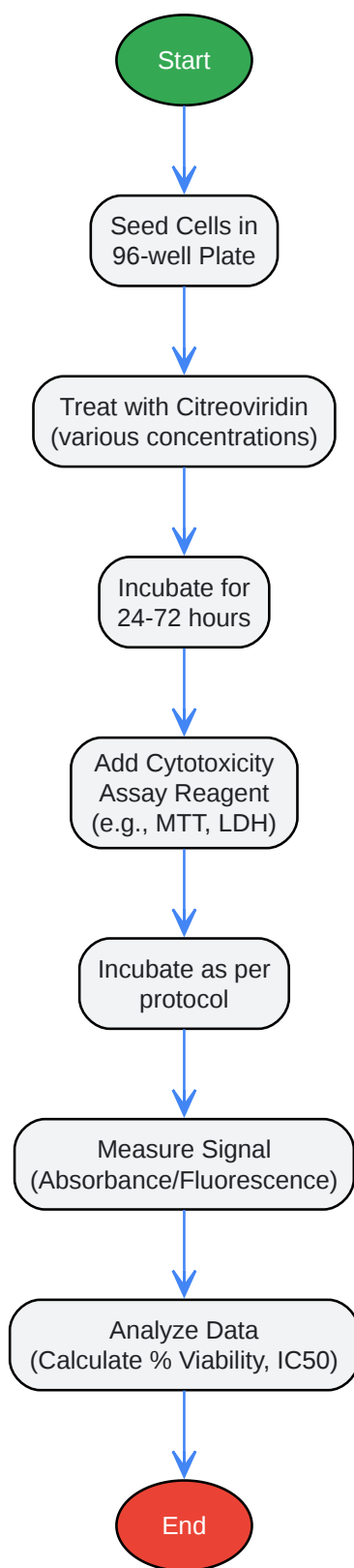
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the in vitro activities of **Citreoviridin**.



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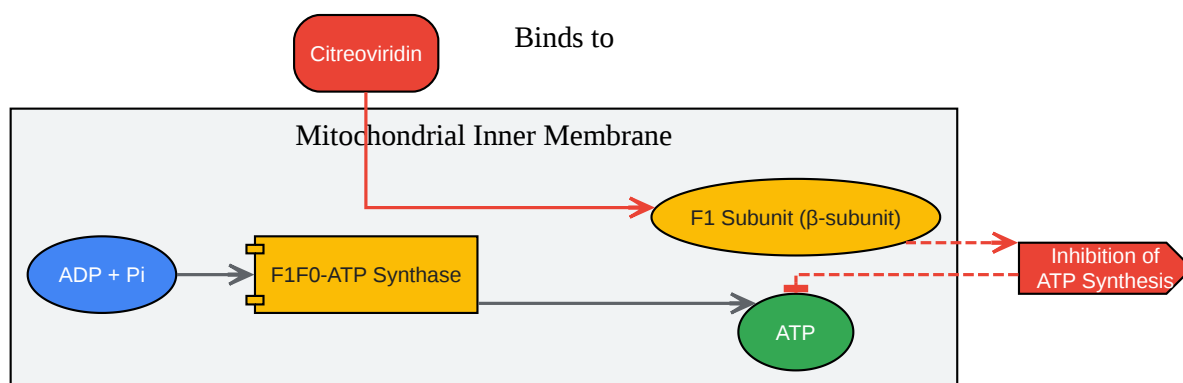
Caption: **Citreoviridin**-induced apoptosis signaling pathway.





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Caption: General workflow for in vitro cytotoxicity assays.



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Caption: Mechanism of **Citreoviridin**-mediated ATP synthase inhibition.

## Conclusion

**Citreoviridin** is a mycotoxin with significant in vitro biological activities, primarily driven by its potent inhibition of mitochondrial ATP synthase. This leads to a cascade of cytotoxic effects, including the induction of apoptosis, oxidative stress, and inflammation in various cell types. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers investigating the toxicological properties of **Citreoviridin** and for professionals in drug development exploring its potential as a pharmacological tool or lead compound. Further research is warranted to fully elucidate the complex signaling networks modulated by this mycotoxin and to translate these in vitro findings to potential in vivo consequences.

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## References

- 1. mdpi.com [mdpi.com]

- 2. The In Vivo and In Vitro Toxicokinetics of Citreoviridin Extracted from *Penicillium citreonigrum* - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Whole Genome Analysis Revealed the Genes Responsible for Citreoviridin Biosynthesis in *Penicillium citreonigrum* - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and acute toxicity of citreoviridin, a neurotoxic mycotoxin of *Penicillium citreoviride* Biourge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Citreoviridin induces apoptosis through oxidative damage and inflammatory response in PC-12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. In vitro inhibitory activity of citreoviridin against HIV-1 and an HIV-associated opportunist: *Candida albicans* - PubMed [pubmed.ncbi.nlm.nih.gov]
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Address: 3281 E Guasti Rd

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